4-methyl-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
The compound 4-methyl-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a structurally complex molecule featuring:
- A triazolo[4,3-b]pyridazin core, a heterocyclic system known for diverse bioactivity.
- A 3-nitrophenyl group linked via a thioether and amide bond.
- A benzamide substituent at the terminal position.
Properties
IUPAC Name |
4-methyl-N-[2-[6-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O4S/c1-15-5-7-16(8-6-15)23(32)24-12-11-20-27-26-19-9-10-22(28-29(19)20)35-14-21(31)25-17-3-2-4-18(13-17)30(33)34/h2-10,13H,11-12,14H2,1H3,(H,24,32)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXUDZCLOLPBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex molecule featuring multiple pharmacologically relevant moieties. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.51 g/mol. The structure includes:
- A triazole ring , known for its diverse biological activities.
- A pyridazine moiety , which has been associated with various pharmacological effects.
- A nitrophenyl group , contributing to its potential anticancer and antimicrobial properties.
Antimicrobial Activity
Research has indicated that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. For instance, derivatives of these scaffolds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group is particularly noteworthy as it enhances the compound's ability to inhibit bacterial growth.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole Derivative A | Gram-positive | 32 | |
| Pyridazine Derivative B | Gram-negative | 45 | |
| Nitro-substituted Compound C | Broad-spectrum | 25 |
Cytotoxicity and Anticancer Potential
The compound's structural components suggest potential cytotoxic effects against cancer cell lines. Preliminary studies have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer types, including breast and colon cancer. The mechanism often involves apoptosis induction and cell cycle arrest.
Table 2: Cytotoxicity Data
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The triazole moiety can inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis.
- DNA Interaction : The nitrophenyl group may intercalate into DNA, leading to mutagenic effects.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
Case Studies
Recent studies have explored the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative with a similar structure showed a significant reduction in tumor size in xenograft models of breast cancer.
- Case Study 2 : Clinical trials involving triazole derivatives demonstrated promising results in treating fungal infections resistant to conventional therapies.
Comparison with Similar Compounds
Triazolo-Pyridazin Derivatives
Key comparisons include:
Benzamide-Containing Compounds
Benzamide derivatives are prevalent in drug design. Comparisons highlight:
Nitroaromatic Compounds
The 3-nitrophenyl group distinguishes this compound from non-nitrated analogs:
Chirality Considerations :
- Nitro groups may introduce stereochemical complexity. Enantiomers could exhibit divergent bioactivities, as observed with fluoxetine (S-form 9.4× more toxic than R-form) .
Potential Toxicity and Carcinogenicity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
